4-Amino-1-methyl-5H-imidazol-2-one
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Overview
Description
4-Amino-1-methyl-5H-imidazol-2-one is a heterocyclic compound with the chemical formula C4H7N3O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-1-methyl-5H-imidazol-2-one can be synthesized through several methods. One common approach involves the slow evaporation solution growth technique. In this method, the compound is synthesized by dissolving the appropriate precursors in a solvent and allowing the solvent to evaporate slowly, leading to the formation of single crystals . Another method involves the oxidative condensation of ketones and amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce the desired imidazol-4-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methyl-5H-imidazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino group and the imidazole ring.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
4-Amino-1-methyl-5H-imidazol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-5H-imidazol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context in which the compound is used .
Comparison with Similar Compounds
4-Amino-1-methyl-5H-imidazol-2-one can be compared with other similar compounds, such as:
2-Amino-1-methyl-5H-imidazol-4-one: This compound has a similar structure but differs in the position of the amino group.
Creatinine: A naturally occurring compound with a similar imidazole ring structure.
2-Imino-1-methylimidazolidin-4-one: Another related compound with an imidazole ring and similar functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties, which make it suitable for a wide range of applications.
Properties
IUPAC Name |
4-imino-1-methylimidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7-2-3(5)6-4(7)8/h2H2,1H3,(H2,5,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAMXDLOFRRABJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=N)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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